molecular formula C25H21NO4 B6544039 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide CAS No. 929429-12-9

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Cat. No.: B6544039
CAS No.: 929429-12-9
M. Wt: 399.4 g/mol
InChI Key: ZRKPWXCHBRBKIR-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a benzofuran-derived compound featuring a 4-methoxybenzoyl group at the 2-position, a methyl group at the 3-position of the benzofuran ring, and a 2-methylbenzamide substituent at the 6-position. Its molecular formula is C₂₄H₁₉NO₄ (molecular weight ≈ 397.4 g/mol).

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-21-16(2)24(30-22(21)14-18)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPWXCHBRBKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H22N2O4, with a molecular weight of 402.43 g/mol. The compound features a benzofuran core substituted with a methoxybenzoyl group and an amide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H22N2O4
Molecular Weight402.43 g/mol
LogP5.4673
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzofuran core through cyclization reactions followed by the introduction of the methoxybenzoyl group via Friedel-Crafts acylation. The final step involves coupling with 2-methylbenzamide under amide bond-forming conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including this compound. In vitro assays on various cancer cell lines demonstrated significant cytotoxicity:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity assay and BrdU proliferation assay.

The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against tumor cells while showing lower toxicity to normal fibroblast cells (MRC-5) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Methodology : Broth microdilution testing according to CLSI guidelines.

Results indicated that this compound showed promising antibacterial activity, suggesting its potential use as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
  • DNA Interaction : Studies suggest that similar compounds bind to DNA, possibly intercalating or binding within the minor groove, affecting replication and transcription processes .

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:

  • Study on Lung Cancer Cell Lines : A study evaluated the effects of various benzofuran derivatives on lung cancer cell lines, revealing that compounds with similar structures exhibited higher cytotoxicity in 2D assays compared to 3D models .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of benzofuran derivatives against common pathogens, highlighting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural similarities with several benzamide and benzofuran derivatives. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties (Theoretical)
Target Compound C₂₄H₁₉NO₄ 397.4 4-Methoxybenzoyl, 2-methyl High polarity, moderate lipophilicity
N-[2-(4-Chlorobenzoyl)-... () C₂₃H₁₆ClNO₃ 389.8 4-Chlorobenzoyl, benzamide Increased lipophilicity, halogen interactions
N-(2-Methoxy-phenyl)-2-nitrobenzamide () C₁₄H₁₂N₂O₄ 272.26 Nitro, methoxy Electron-withdrawing effects, reduced solubility

Key Observations :

  • Substituent Effects: The methoxy group in the target compound likely improves solubility compared to the chloro substituent in ’s analog, which may enhance membrane permeability due to lipophilicity .

Crystallographic Insights

  • Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving crystal structures. The methoxy group in the target compound may form hydrogen bonds, influencing crystal packing differently than halogen bonds in the chloro analog .
  • ’s Nitrobenzamide : The nitro group creates strong electron-withdrawing effects, leading to distinct molecular conformations compared to the electron-donating methoxy group in the target compound .

Research Implications

  • Pharmacological Potential: The target compound’s polarity may favor aqueous solubility, beneficial for drug delivery, while the chloro analog’s lipophilicity () could enhance blood-brain barrier penetration .
  • Material Science : Differences in intermolecular interactions (hydrogen vs. halogen bonds) could influence thermal stability and crystallinity, relevant for optoelectronic applications.

Preparation Methods

Condensation-Decarboxylation Route

A common method involves reacting 2-hydroxybenzaldehyde with α-bromo acetophenone derivatives under basic conditions. For example:

  • 2-Hydroxy-5-nitrobenzaldehyde is condensed with α-bromo-3-methylacetophenone in ethanol with K₂CO₃ at 80°C for 12 hours.

  • The intermediate undergoes decarboxylation at 120°C in dimethylformamide (DMF) to yield 3-methyl-1-benzofuran-6-amine .

Key Data:

StepConditionsYield
CondensationEthanol, K₂CO₃, 80°C, 12 h78%
DecarboxylationDMF, 120°C, 6 h65%

Cyclization via Acyl Sulfonates

Alternative approaches use tosyl chloride to activate carboxylic acid intermediates for cyclization:

  • 2-(4-Methoxybenzoyl)acetic acid is treated with tosyl chloride in dichloroethane at 75°C for 4 hours to form the acyl sulfonate.

  • The activated intermediate undergoes intramolecular cyclization in refluxing toluene with triethylamine, yielding 2-(4-methoxybenzoyl)-3-methylbenzofuran .

Advantages:

  • Higher regioselectivity compared to condensation-decarboxylation.

  • Shorter reaction times (8–12 hours total).

Acylation at the Benzofuran 2-Position

The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution .

Friedel-Crafts Acylation

  • 3-Methylbenzofuran is reacted with 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis catalyst.

  • The reaction proceeds in dichloromethane at 0°C to room temperature for 6 hours.

Challenges:

  • Competing acylation at the 5-position requires careful temperature control.

  • Typical yields: 60–70% after column chromatography.

Nucleophilic Aromatic Substitution

For electron-deficient benzofurans, 4-methoxybenzoyl chloride reacts with 6-nitro-3-methylbenzofuran in DMF at 100°C.

  • The nitro group activates the ring for substitution, directing the acyl group to the 2-position.

  • Yields improve to 85% when using KI as a catalyst.

Coupling with 2-Methylbenzoyl Chloride

The final step involves forming the amide bond between the benzofuran intermediate and 2-methylbenzoyl chloride.

Schotten-Baumann Conditions

  • 2-(4-Methoxybenzoyl)-3-methylbenzofuran-6-amine is dissolved in THF/water (3:1).

  • 2-Methylbenzoyl chloride is added dropwise at 0°C with vigorous stirring.

  • The mixture is stirred for 2 hours, yielding the crude product.

Optimization Notes:

  • Using N-methylmorpholine instead of water reduces hydrolysis side reactions.

  • Yields: 75–80% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, EDC·HCl and HOBt are employed in DMF:

  • The amine intermediate is reacted with 2-methylbenzoic acid, EDC·HCl, and HOBt at 25°C for 24 hours.

  • Purification via silica gel chromatography (hexane/ethyl acetate) affords the product in 88% yield.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted acyl chlorides.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

  • Salt Formation : Converting the product to a dicyclohexylammonium salt improves crystallinity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.92–7.78 (m, 11H, aromatic).
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
MS (ESI+)m/z 400.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantages
Condensation-Decarboxylation332%Low cost, simple equipment
Cyclization via Acyl Sulfonates255%Higher selectivity, faster
Carbodiimide Coupling470%Mild conditions, high purity

Q & A

Q. How can in silico tools predict ADMET properties to prioritize in vivo studies?

  • Methodological Answer :
  • Software : Use SwissADME for bioavailability radar (e.g., Lipinski’s Rule of Five compliance).
  • Toxicity Prediction : ProTox-II to estimate hepatotoxicity risk (e.g., CYP450 inhibition).
  • Limitations : Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateSynthesis StepAnalytical ValidationReference
3-Methyl-1-benzofuran-6-amineCore formation¹H NMR (δ 6.8–7.2 ppm, aromatic), HRMS [M+H]⁺ = 148.08
2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-amineAcylationHPLC purity >90%, IR (C=O stretch ~1680 cm⁻¹)

Q. Table 2. Recommended Crystallographic Parameters

ParameterValueToolReference
Space GroupP2₁/cSHELXL
R-factor<5%SHELXL
Resolution0.84 ÅBruker D8 Venture

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